molecular formula C13H28N2O B173112 Acetamide, N-(2-(nonylamino)ethyl)- CAS No. 197635-33-9

Acetamide, N-(2-(nonylamino)ethyl)-

Cat. No. B173112
M. Wt: 228.37 g/mol
InChI Key: YFWXSUYHFNMACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(2-(nonylamino)ethyl)-, also known as NAE-8, is a compound that has gained attention in the scientific community due to its potential applications in various fields. NAE-8 is a naturally occurring compound found in the roots of the plant, Echinacea purpurea. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. In

Mechanism Of Action

The mechanism of action of Acetamide, N-(2-(nonylamino)ethyl)- is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. Acetamide, N-(2-(nonylamino)ethyl)- has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to activate peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.

Biochemical And Physiological Effects

Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. It has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess immunomodulatory effects by regulating the activity of immune cells such as T cells and B cells.

Advantages And Limitations For Lab Experiments

Acetamide, N-(2-(nonylamino)ethyl)- has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study compared to synthetic compounds. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess various biological activities, which make it a potential candidate for the development of new drugs or therapies. However, there are also limitations to using Acetamide, N-(2-(nonylamino)ethyl)- in lab experiments. It is a complex compound, which makes it difficult to study its mechanism of action and effects on biological systems. Additionally, the variability in the concentration of Acetamide, N-(2-(nonylamino)ethyl)- in different plant sources can make it difficult to obtain consistent results.

Future Directions

For the study of Acetamide, N-(2-(nonylamino)ethyl)- include the development of new drugs or therapies, the study of its mechanism of action, and the study of its safety and efficacy in clinical trials.

Synthesis Methods

Acetamide, N-(2-(nonylamino)ethyl)- can be synthesized from the root of Echinacea purpurea through a process of extraction and purification. The roots of the plant are harvested and dried, and then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). The purified compound is then identified using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

Acetamide, N-(2-(nonylamino)ethyl)- has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, Acetamide, N-(2-(nonylamino)ethyl)- has been shown to possess immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases such as lupus and Crohn's disease.

properties

CAS RN

197635-33-9

Product Name

Acetamide, N-(2-(nonylamino)ethyl)-

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[2-(nonylamino)ethyl]acetamide

InChI

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-14-11-12-15-13(2)16/h14H,3-12H2,1-2H3,(H,15,16)

InChI Key

YFWXSUYHFNMACR-UHFFFAOYSA-N

SMILES

CCCCCCCCCNCCNC(=O)C

Canonical SMILES

CCCCCCCCCNCCNC(=O)C

Other CAS RN

197635-33-9

synonyms

Acetamide, N-(2-(nonylamino)ethyl)-

Origin of Product

United States

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